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This technical guide provides a summary of the available thermochemical data for 2-
ethoxypentane (CsH160). Due to a lack of publicly available experimental data, this document
primarily presents computationally derived values and outlines the standard experimental and
computational methodologies for determining the thermochemical properties of ethers.

Introduction to 2-Ethoxypentane

2-Ethoxypentane, also known as sec-amyl ethyl ether, is a branched ether with the molecular
formula C7H160.[1] It is a colorless liquid with physical properties such as a boiling point of
approximately 109°C and a density of 0.77 g/cm3.[1] Ethers are a class of organic compounds
characterized by an oxygen atom connected to two alkyl or aryl groups.[2] They are widely
used as solvents in organic synthesis and various industrial processes.[3] The thermochemical
properties of such compounds are crucial for understanding their reactivity, stability, and
behavior in chemical reactions, which is of significant interest in fields ranging from materials
science to drug development.

Thermochemical Data for 2-Ethoxypentane

Precise experimental thermochemical data for 2-ethoxypentane is not readily available in
public databases. The National Institute of Standards and Technology (NIST) houses extensive
thermochemical data, but access to much of it requires a subscription.[4][5] However,
computational methods provide useful estimates for these properties. The following tables
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summarize the available calculated thermochemical data and key physical properties for 2-
ethoxypentane.

Table 1: Calculated Molar Thermochemical Properties of 2-Ethoxypentane

Property Symbol Value Unit Method
Enthalpy of
?y Joback
Formation (gas, AfH°gas -325.31 kJ/mol
Method[6]
298.15 K)
Gibbs Free
Joback
Energy of AfG® -99.38 kJ/mol
] Method[6]
Formation

Note: The Joback method is a group contribution method used for the estimation of
thermochemical properties of organic compounds. The accuracy of this method can vary, and
the values should be considered as estimates.

Table 2: Physical Properties of 2-Ethoxypentane

Property Symbol Value Unit Source
Molecular Weight M 116.20 g/mol [1][6]
Boiling Point Thoil 377 - 378 K [5]
Density p 0.77 g/cm?3 [1]
Flash Point - 9 °C [1]

Experimental Protocols for Determining
Thermochemical Data

The determination of thermochemical properties for organic compounds like 2-ethoxypentane
relies on well-established experimental techniques. The primary methods include calorimetry
for measuring heat changes associated with reactions and phase transitions.
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Combustion calorimetry is the standard method for determining the enthalpy of formation of
combustible organic compounds.

e Principle: A precisely weighed sample of the substance is completely burned in a high-
pressure oxygen atmosphere within a sealed container known as a "bomb." The heat
released by the combustion reaction is absorbed by the surrounding water bath, and the
temperature change is measured.

o Apparatus: The core instrument is a bomb calorimeter.

e Procedure:

[e]

A pellet of the sample (e.g., 2-ethoxypentane) of known mass is placed in a sample
holder within the bomb.

o The bomb is sealed and pressurized with pure oxygen.

o The bomb is submerged in a known quantity of water in an insulated container
(calorimeter).

o The sample is ignited electrically.
o The temperature of the water is monitored until it reaches a maximum.

o The heat of combustion is calculated from the temperature rise and the previously
determined heat capacity of the calorimeter.

o The standard enthalpy of formation is then derived using Hess's Law.

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions (e.g.,
fusion and vaporization).

 Principle: DSC measures the difference in the amount of heat required to increase the
temperature of a sample and a reference.

e Apparatus: A differential scanning calorimeter.

e Procedure:
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o Asmall, weighed amount of the sample is sealed in an aluminum pan. An empty sealed
pan is used as a reference.

o The sample and reference pans are heated at a constant rate.
o The instrument records the difference in heat flow to the sample and the reference.

o Apeak in the heat flow signal indicates a thermal event (e.g., melting), and the area under
the peak is proportional to the enthalpy change of that event.

Computational Protocols for Thermochemical Data

Computational chemistry provides a powerful tool for predicting the thermochemical properties
of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), are
commonly employed.

e Principle: These methods solve the Schrédinger equation for a molecule to determine its
electronic structure and energy. From the calculated energy, various thermochemical
properties can be derived using statistical mechanics.

o Software: Gaussian is a widely used software package for such calculations.[7]
e Procedure (using DFT with Gaussian):

o Geometry Optimization: The 3D structure of the 2-ethoxypentane molecule is optimized
to find its lowest energy conformation. A common DFT functional for this is B3LYP with a
suitable basis set (e.g., 6-31G*).

o Frequency Calculation: A frequency analysis is performed on the optimized geometry to
confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point
vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

o Thermochemical Property Calculation: The software uses statistical mechanics principles
to calculate properties like heat capacity (Cv), enthalpy (H), and entropy (S) at a specified
temperature and pressure. The enthalpy of formation can be calculated using isodesmic
reactions, which are hypothetical reactions where the types of chemical bonds are
conserved, to improve accuracy by canceling out systematic errors in the calculations.
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Visualizations

The following diagram illustrates the relationship between key thermochemical properties and
the methods used to determine them.

Relationship of Thermochemical Properties and Determination Methods
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Caption: Interrelation of key thermochemical properties and their determination methods.

The diagram below outlines the major steps in determining the enthalpy of formation using
combustion calorimetry.
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Workflow for Enthalpy of Formation via Combustion Calorimetry
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Caption: Step-by-step workflow for combustion calorimetry.
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While not a biological signaling pathway, the Williamson ether synthesis is a fundamental
reaction for forming ethers and illustrates a logical chemical pathway. 2-Ethoxypentane can be
synthesized via this method.

Williamson Ether Synthesis for 2-Ethoxypentane
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Caption: Reaction pathway for the synthesis of 2-ethoxypentane via Williamson synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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